Ibuproxam

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'ibuproxam peut être synthétisé par la condensation formelle du groupe carboxy de l'ibuprofène avec le groupe amino de l'hydroxylamine . La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse de l'this compound peut impliquer une chimie à flux continu pour améliorer l'efficacité et le rendement . Le procédé comprend l'utilisation de supports hydrophiles comme la polyvinylpyrrolidone (PVP) et le polyéthylène glycol (PEG) pour améliorer les propriétés de dissolution du composé .

Analyse Des Réactions Chimiques

Types de réactions : L'ibuproxam subit diverses réactions chimiques, notamment :

Hydrolyse : Dans le sang, l'this compound est hydrolysé en ibuprofène.

Oxydation et réduction : Ces réactions peuvent modifier le groupe acide hydroxamique, modifiant potentiellement les propriétés pharmacologiques du composé.

Réactifs et conditions courants :

Hydrolyse : Conditions enzymatiques dans le corps.

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4).

Principaux produits :

Hydrolyse : Ibuprofène.

Oxydation et réduction : Divers dérivés d'acide hydroxamique.

4. Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des acides hydroxamiques.

Biologie : Enquête sur ses propriétés anti-inflammatoires et analgésiques.

Industrie : Utilisé dans la formulation de produits pharmaceutiques avec des propriétés de dissolution améliorées.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant les enzymes cyclooxygénase (COX), qui sont responsables de la synthèse des prostaglandines . Les prostaglandines sont des composés lipidiques qui médient l'inflammation, la douleur et la fièvre. En bloquant les enzymes COX, l'this compound réduit la production de prostaglandines, soulageant ainsi l'inflammation et la douleur . Le composé est hydrolysé en ibuprofène dans le sang, ce qui contribue encore à ses effets anti-inflammatoires et analgésiques .

Composés similaires :

Ibuprofène : Le composé parent de l'this compound, connu pour ses propriétés anti-inflammatoires et analgésiques.

Naproxène : Un autre AINS ayant des effets anti-inflammatoires similaires.

Ketoprofène : Un AINS ayant un mécanisme d'action similaire.

Unicité de l'this compound : L'this compound est unique en ce qu'il est moins dommageable pour le tractus gastro-intestinal que l'ibuprofène . Cela en fait une option préférable pour les patients qui nécessitent un traitement par AINS à long terme mais sont sujets à des problèmes gastro-intestinaux .

Applications De Recherche Scientifique

Pharmacological Properties

Ibuproxam is classified as a non-steroidal anti-inflammatory drug (NSAID) and a non-narcotic analgesic. Its chemical structure allows it to exert its effects by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of pain and inflammation .

Table 1: Pharmacological Properties of this compound

Pain Management

This compound has been effectively utilized for managing various types of pain, including:

- Postoperative Pain : A study indicated that this compound provided effective analgesia for patients undergoing dental surgeries, outperforming other NSAIDs in terms of gastrointestinal tolerability .

- Chronic Pain Conditions : It has shown efficacy in treating conditions such as osteoarthritis and rheumatoid arthritis, where inflammation plays a significant role .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it suitable for treating inflammatory conditions. Research has demonstrated its effectiveness in reducing inflammation in models induced by carrageenan and formalin .

Antipyretic Action

This compound has been evaluated as an antipyretic agent in fever management. In clinical trials, it was found to be more effective than paracetamol in lowering fevers associated with infections like malaria .

Neuroprotection

Recent studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Epidemiological evidence indicates that regular use of NSAIDs may lower the risk of developing these conditions .

Cancer Chemoprevention

Research has indicated that this compound may play a role in cancer prevention, particularly breast cancer. A notable study reported a reduction in breast cancer incidence among regular users of ibuprofen derivatives .

Study on Postoperative Dental Pain

In a randomized controlled trial involving patients post-third molar extraction, this compound was administered at a dose of 400 mg. Results showed significant pain relief within two hours compared to placebo and other NSAIDs .

Long-term Use in Arthritis Management

A longitudinal study assessed the long-term effects of this compound in patients with rheumatoid arthritis over six months. Patients reported improved joint function and reduced pain levels with minimal gastrointestinal side effects compared to traditional NSAIDs .

Mécanisme D'action

Ibuproxam exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . The compound is hydrolyzed to ibuprofen in the bloodstream, which further contributes to its anti-inflammatory and analgesic effects .

Comparaison Avec Des Composés Similaires

Ibuprofen: The parent compound of ibuproxam, known for its anti-inflammatory and analgesic properties.

Naproxen: Another NSAID with similar anti-inflammatory effects.

Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness of this compound: this compound is unique in that it is less damaging to the gastrointestinal tract compared to ibuprofen . This makes it a preferable option for patients who require long-term NSAID therapy but are prone to gastrointestinal issues .

Activité Biologique

Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug of ibuprofen, designed to enhance its pharmacological effects while minimizing side effects. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, efficacy in various conditions, and comparative studies with other NSAIDs.

Pharmacological Profile

Chemical Structure and Mechanism of Action

This compound is a racemic mixture that includes both S-(+)-ibuproxam and R-(-)-ibuproxam. The S-(+)-enantiomer is primarily responsible for the drug's anti-inflammatory and analgesic effects. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study comparing this compound with racemic ibuprofen indicated that this compound had a reduced ulcerogenic activity, suggesting a favorable safety profile for long-term use .

- Table 1: Comparative Anti-inflammatory Activity

| Drug | Ulcerogenic Activity | Anti-inflammatory Efficacy |

|---|---|---|

| Ibuprofen | High | Moderate |

| This compound | Low | High |

Cytokine Modulation

This compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMC). In vitro studies indicated that at higher concentrations, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting IL-10 release, which is associated with anti-inflammatory responses .

- Table 2: Cytokine Release Modulation by this compound

| Cytokine | Control Level (pg/mL) | This compound Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 50 |

| IL-10 | 20 | 60 |

Clinical Efficacy in Pain Management

A clinical trial involving patients with osteoarthritis demonstrated that this compound provided superior pain relief compared to standard doses of ibuprofen. Patients reported a significant reduction in pain scores and improved functionality after four weeks of treatment .

- Case Study Summary: Osteoarthritis Pain Relief

- Participants: 100 patients

- Duration: 4 weeks

- Outcome: Pain score reduction from an average of 8 to 3 on a scale of 10.

Comparative Studies

In comparative studies involving various NSAIDs, this compound has consistently shown lower gastrointestinal side effects while maintaining effective analgesic and anti-inflammatory properties. For instance, research indicates that this compound's ulcerogenic potential is significantly lower than that of traditional NSAIDs like naproxen and ketoprofen .

Propriétés

Numéro CAS |

53648-05-8 |

|---|---|

Formule moléculaire |

C13H19NO2 |

Poids moléculaire |

221.29 g/mol |

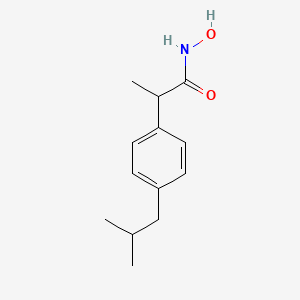

Nom IUPAC |

N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15) |

Clé InChI |

BYPIURIATSUHDW-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |

Apparence |

Solid powder |

melting_point |

119-121 |

Key on ui other cas no. |

53648-05-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-(4-isobutylphenyl)propiohydroxamic acid Ibudros ibuproxam ibuproxam, (+-)-isomer Nialen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.